1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Overview
Description
“1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone” is a chemical compound with the molecular formula C14H10O3 . It has a molecular weight of 226.23 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone” includes a furan ring attached to a naphthalene structure with a hydroxy group . The InChI code for this compound is 1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3 .
Physical And Chemical Properties Analysis
“1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone” has a molecular weight of 226.23 g/mol . It has a topological polar surface area of 50.4 Ų . The compound is solid at room temperature .
Scientific Research Applications
Photoinduced Oxidative Annulation :
- The compound is involved in a photoinduced oxidative annulation process, which is an oxidant and transition-metal-free method. This process yields highly functionalized polyheterocyclic compounds, demonstrating the compound's role in synthesizing complex molecular structures (Zhang et al., 2017).
Natural Occurrence and Derivatives :
- Studies on the stem barks of Newbouldia laevis revealed the presence of derivatives of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone. This highlights its natural occurrence and the potential for discovering novel compounds in nature (Gormann et al., 2003).
Synthetic Transformations :
- The compound has been synthesized through reactions involving tertiary enaminoketones and p-naphthoquinone. This suggests its importance in chemical synthesis and the exploration of new chemical transformations (Mukhanova et al., 1998).
Antimicrobial Activity :
- Compounds related to 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone have been tested for antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Kırılmış et al., 2009).
Photochromic Properties :
- Research into the synthesis and properties of fulgides based on naphtho[1,2-b]furan indicates its application in photochromic materials, which are useful in optical data storage and molecular switches (Balenko et al., 2006).
DNA Topoisomerases Inhibition :
- New benzofurans, including derivatives of this compound, have shown inhibitory activities against DNA topoisomerases I and II. This suggests potential applications in the field of cancer research and therapy (Lee et al., 2007).
Isofuranonaphthoquinone Derivatives :
- Isofuranonaphthoquinone derivatives, related to the compound , have been isolated from the lichen Arthonia cinnabarina. This underscores its relevance in natural products chemistry and potential pharmacological applications (Yamamoto et al., 2002).
properties
IUPAC Name |
1-(5-hydroxybenzo[g][1]benzofuran-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMLGCDOZHERKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366039 | |
Record name | 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone | |
CAS RN |
352553-09-4 | |
Record name | 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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